N-Pyridin-2-ylmethyl-N'-o-tolyl-oxalamide
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Overview
Description
“N-Pyridin-2-ylmethyl-N’-o-tolyl-oxalamide” is a chemical compound that has been studied for various applications. It has been identified as a novel efficient ligand for copper-catalyzed C–N cross-coupling of azoles and aryl halides in water . It has also been used as a precursor for the protection and consolidation of carbonate stone substrates .
Synthesis Analysis
The compound is synthesized from O-methyl-N-(pyridin-2-ylmethyl)oxamate . The synthesis of similar oxazolidin-2-ones derivatives has been carried out starting from urea and ethanolamine reagents using microwave irradiation in a chemical paste medium .Molecular Structure Analysis
The crystal structure of a similar compound, N-(pyridin-2-ylmethyl)furan-2-carboxamide, was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The structure adopts a quasi-planar structure (O2–C1–C2–O3 = 169.5 (1)°), with the only exception of the pyridin-2-ylmethyl substituent, with the two carbonyl group disposed in an antiperiplanar conformation .Chemical Reactions Analysis
The compound has been identified as a novel efficient ligand for copper-catalyzed C–N cross-coupling of azoles and aryl halides in water . The N-arylation of imidazoles, indoles, and pyrazoles proceeded with moderate to excellent yields and complete selectivity over aromatic amines and phenols .Physical And Chemical Properties Analysis
The molecular weight of a similar compound, N-Pyridin-2-ylmethyl-N’-thiazol-2-yl-oxalamide, is 262.292 .Scientific Research Applications
- Researchers have developed a green, facile synthetic protocol to prepare various substituted N-(pyridin-2-yl)imidates . This method involves the in situ formation of α-iminonitriles from nitrostyrenes and 2-aminopyridines using heterogeneous Lewis acid catalysis with Al₂O₃. Subsequently, these α-iminonitriles are selectively transformed into the desired N-(pyridin-2-yl)imidates under ambient conditions, facilitated by Cs₂CO₃ in alcoholic media .
- Applications include:
- This conversion was achieved in the presence of corresponding ethylenediamine and 1,3-diaminopropane .
- In a separate study, novel 2-(pyridin-2-yl)pyrimidine derivatives were synthesized, and their anti-fibrosis activity was investigated. Compounds 12m and 12q showed promising results, warranting further exploration .
Synthetic Protocol and Scaffold Formation
Imidates as Versatile Building Blocks
Preliminary Synthetic Application
Anti-Fibrosis Activity: (Related Compound):
Mechanism of Action
properties
IUPAC Name |
N'-(2-methylphenyl)-N-(pyridin-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-11-6-2-3-8-13(11)18-15(20)14(19)17-10-12-7-4-5-9-16-12/h2-9H,10H2,1H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGGMFHQXZFBTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00977506 |
Source
|
Record name | N~1~-(2-Methylphenyl)-N~2~-[(pyridin-2-yl)methyl]ethanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00977506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Pyridin-2-ylmethyl-N'-o-tolyl-oxalamide | |
CAS RN |
6198-87-4 |
Source
|
Record name | N~1~-(2-Methylphenyl)-N~2~-[(pyridin-2-yl)methyl]ethanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00977506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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